molecular formula C14H15NSi B1401294 5-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1246441-76-8

5-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1401294
CAS No.: 1246441-76-8
M. Wt: 225.36 g/mol
InChI Key: QBRQSYFPTCJJEV-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)isoquinoline is a synthetic heterocyclic compound featuring an isoquinoline core substituted at the 5-position with a trimethylsilyl-protected ethynyl group. This structural motif combines the aromaticity and electron-deficient nature of isoquinoline with the steric bulk and electronic effects of the trimethylsilylethynyl substituent.

Properties

IUPAC Name

2-isoquinolin-5-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-5-4-6-13-11-15-9-7-14(12)13/h4-7,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRQSYFPTCJJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743721
Record name 5-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246441-76-8
Record name 5-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of 5-bromoisoquinoline with trimethylsilylacetylene. This reaction is carried out under specific conditions to ensure the successful formation of the desired product. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, along with a ligand like D t-BPF, and a base such as potassium carbonate. The reaction is usually conducted in a solvent mixture of tetrahydrofuran and dimethylformamide at low temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-((Trimethylsilyl)ethynyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, used to deprotonate reactants and promote nucleophilic substitution.

    Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of this compound with an aryl halide .

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)isoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 5-position substitution on isoquinoline derivatives significantly influences their electronic, steric, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Comparison of 5-Substituted Isoquinoline Derivatives
Compound Name Substituent Electronic Effect Steric Effect Key Applications/Activity
5-((Trimethylsilyl)ethynyl)isoquinoline Trimethylsilylethynyl Electron-rich (ethynyl π-system + silyl inductive effect) High (bulky silyl group) Cross-coupling reactions, materials science
5-Chloroisoquinoline Chloro Electron-withdrawing Low Pharmaceutical intermediates, ligand synthesis
5-(Dimethylaminoethylamino)isoquinoline Dimethylaminoethylamino Electron-donating Moderate Anticancer activity (IC₅₀: 0.64–0.71 μM for HeLa cells)
5-(1,3-Dioxolan-2-yl)isoquinoline Dioxolane Electron-donating (cyclic ketal) Moderate Solubility enhancement, drug delivery

Biological Activity

5-((Trimethylsilyl)ethynyl)isoquinoline is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is a derivative of isoquinoline, a bicyclic compound known for its diverse biological properties. The trimethylsilyl (TMS) group enhances the compound's stability and solubility, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may act as a ligand for certain receptors involved in cellular signaling pathways, which could lead to altered cellular responses.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell growth. Isoquinoline derivatives are known to target multiple pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of topoisomerases

Case Studies

  • Antimicrobial Activity :
    A study conducted on various isoquinoline derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
  • Anticancer Studies :
    In vitro studies have shown that this compound exhibits cytotoxic effects on neuroendocrine prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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